1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O5 and its molecular weight is 430.42. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Methods
Research has demonstrated green synthesis methods for related pyrido[2,3-d]pyrimidines, highlighting a diastereoselective synthesis approach that avoids traditional purification methods, thus contributing to environmentally friendly chemistry practices. This method involves a domino Knoevenagel condensation–Michael addition–cyclization process, underscoring its efficiency and sustainability (Ahadi et al., 2014).
Structural and Computational Analysis
Studies have also focused on the structural and spectral analysis of pyrido[2,3-d]pyrimidine derivatives, employing techniques such as NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction. Computational methods like density functional theory (DFT) have been applied to understand their electronic structures, providing valuable insights into their chemical properties and potential applications in materials science (Ashraf et al., 2019).
Synthesis of Heterocyclic Compounds
Another area of application involves the synthesis of heterocyclic compounds, with research detailing methods to create various derivatives of pyrido[2,3-d]pyrimidines. These methods emphasize the adaptability and diversity of chemical reactions that can be employed to generate compounds with potential biological or material applications (Rauf et al., 2010).
Catalyst-Free Synthesis Approaches
The development of catalyst-free synthesis methods for pharmaceutically interesting compounds, including functionalized pyrimidine-2,4(1H,3H)-diones, represents another significant application. Such approaches are noted for their simplicity, environmental friendliness, and potential in drug development, highlighting the compound's versatility in organic synthesis (Brahmachari et al., 2020).
properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c28-18(16-3-4-19-20(12-16)32-11-10-31-19)14-26-17-2-1-7-25-21(17)22(29)27(23(26)30)13-15-5-8-24-9-6-15/h1-9,12H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLGQSJSZHSZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=NC=C5)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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